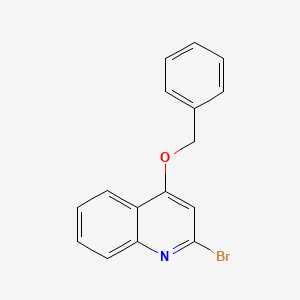

4-(Benzyloxy)-2-bromoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12BrNO |

|---|---|

Molecular Weight |

314.18 g/mol |

IUPAC Name |

2-bromo-4-phenylmethoxyquinoline |

InChI |

InChI=1S/C16H12BrNO/c17-16-10-15(13-8-4-5-9-14(13)18-16)19-11-12-6-2-1-3-7-12/h1-10H,11H2 |

InChI Key |

YQLKJGILWMFWJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC3=CC=CC=C32)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzyloxy 2 Bromoquinoline

Precursor Synthesis and Halogenation Strategies

The formation of 4-(Benzyloxy)-2-bromoquinoline fundamentally involves the strategic placement of a benzyloxy group at the C4 position and a bromine atom at the C2 position. This can be achieved by two primary retrosynthetic approaches: late-stage bromination of a 4-(benzyloxy)quinoline precursor or introduction of the benzyloxy moiety onto a 2-bromoquinoline (B184079) scaffold.

The direct halogenation of the quinoline (B57606) ring is a common method for introducing bromine atoms. However, the regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. researchgate.net For 8-substituted quinolines, metal-free protocols have been developed for C5–H halogenation using trihaloisocyanuric acid as an economical halogen source. semanticscholar.org

The bromination of quinolin-4(1H)-ones, which are precursors to functionalized quinolines, has been studied using reagents like molecular bromine or N-bromosuccinimide (NBS). nuph.edu.ua The direction of halogenation is influenced by the substituent at the C3 position; depending on its nature, bromination can occur at the C2-methyl group, or at the C3 and C6 positions of the quinoline core. nuph.edu.ua In strong acids, the bromination of quinoline can be directed, although achieving high regioselectivity can be challenging. researchgate.net For instance, bromination of 8-hydroxyquinoline (B1678124) often yields a mixture of mono- and di-bromo derivatives. acgpubs.org

Direct bromination at the C2 position of a 4-substituted quinoline can be challenging. An alternative strategy involves the conversion of the corresponding quinolin-2(1H)-one (carbostyril) derivative. The hydroxyl group of the carbostyril can be converted into a leaving group, which is then substituted by a bromide.

| Reagent | Conditions | Position of Bromination | Reference |

| N-Halosuccinimides (NCS, NBS, NIS) | Aqueous, metal-free | C5-selective | rsc.org |

| Trihaloisocyanuric acid | Acetonitrile (B52724), room temp, metal-free | C5-selective (for 8-substituted quinolines) | semanticscholar.org |

| Molecular Bromine (Br₂) or NBS | Acetic acid or chloroform | C2-methyl, C3, or C6 (on quinolin-4(1H)-ones) | nuph.edu.ua |

| Bromine (Br₂) | Acetonitrile/Dichloromethane | C5 and C7 (on 8-substituted quinolines) | researchgate.net |

A more convergent and often higher-yielding approach involves the synthesis of the benzyloxy ether from a suitably functionalized 2-bromoquinoline precursor, typically 2-bromoquinolin-4-ol (B11883692) or 2-bromo-4-chloroquinoline. This method utilizes the Williamson ether synthesis, a reliable reaction for forming ethers.

In this strategy, the hydroxyl group of 2-bromoquinolin-4-ol is deprotonated by a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a nucleophilic alkoxide. This intermediate then undergoes a nucleophilic substitution reaction (Sₙ2) with benzyl (B1604629) bromide or a related benzyl halide to furnish the target this compound. organic-chemistry.org This method is widely used for introducing the benzyloxy group onto various aromatic scaffolds. nih.gov For example, the synthesis of 8-(4-nitrobenzyloxy)quinoline was achieved by reacting quinolin-8-ol with 1-(bromomethyl)-4-nitrobenzene in the presence of sodium hydroxide (B78521). nih.gov Similarly, the benzylation of 8-hydroxyquinoline has been performed using benzyl bromide and potassium carbonate in acetone/water.

Alternatively, nucleophilic aromatic substitution can be employed, starting from 2-bromo-4-chloroquinoline. The more labile chlorine atom at the C4 position can be displaced by benzyl alcohol in the presence of a suitable base.

Classical and Modern Approaches to Quinoline Annulation

Quinoline ring synthesis provides a powerful means to construct the core heterocyclic structure with desired substitution patterns, which can then be elaborated to the final product.

The Friedländer synthesis is a classical and straightforward method for producing poly-substituted quinolines. researchgate.net It involves the acid- or base-catalyzed condensation and subsequent cyclodehydration of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganicreactions.org This reaction is valued for its operational simplicity and the accessibility of starting materials. jk-sci.com

To synthesize a precursor for this compound, one could envision a Friedländer reaction between a 2-aminobenzaldehyde (B1207257) and an α-activated carbonyl compound that incorporates the bromo and benzyloxy functionalities or their precursors. For example, reacting a 2-aminobenzophenone (B122507) with a carbonyl compound containing an active methylene (B1212753) group can yield highly substituted quinolines. ijcce.ac.ir A wide array of catalysts have been developed to promote the Friedländer reaction, enhancing its efficiency and scope. researchgate.net

| Catalyst | Type | Reference |

| Trifluoroacetic acid, p-Toluenesulfonic acid | Brønsted Acid | wikipedia.org |

| Iodine | Halogen | wikipedia.org |

| Y(OTf)₃, Bi(OTf)₃, Nd(NO₃)₃, Zr(HSO₄)₄ | Lewis Acid | wikipedia.orgijcce.ac.ir |

| P₂O₅/SiO₂ | Solid-Supported Acid | ijcce.ac.ir |

| Sodium hydroxide, Pyridine (B92270) | Base | organicreactions.orgjk-sci.com |

Multi-component reactions (MCRs) have become a highly efficient strategy for synthesizing complex molecular structures like quinolines in a single step from three or more starting materials. rsc.org MCRs are advantageous due to their high atom economy, convergence, and ability to generate diverse molecular libraries. rsc.orgacs.org

Several MCRs, including variations of the Povarov, Gewald, and Ugi reactions, have been adapted for quinoline synthesis. rsc.org For instance, a three-component reaction based on the Doebner hydrogen-transfer mechanism can produce quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. thieme-connect.com While a direct MCR to form this compound is not explicitly documented, the principles of MCRs allow for the design of novel synthetic pathways. A hypothetical MCR could involve the reaction of an aniline, an aldehyde, and a third component containing the bromoacetyl moiety to assemble a suitably substituted quinoline precursor in one pot. acs.orgresearchgate.net The development of such reactions, often catalyzed by agents like L-proline, continues to be an active area of research. mdpi.com

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in nearly all synthetic routes toward this compound, enhancing reaction rates, yields, and selectivity.

In Quinoline Annulation : As detailed in the Friedländer synthesis, a broad spectrum of catalysts is employed. These range from simple Brønsted acids and bases to more complex Lewis acids and solid-supported reagents. researchgate.netijcce.ac.ir Lewis acids like bismuth triflate (Bi(OTf)₃) and neodymium nitrate (B79036) (Nd(NO₃)₃) are effective in promoting the condensation and cyclization steps. ijcce.ac.ir Solvent-free protocols using catalysts like silica-supported P₂O₅ have been developed as environmentally friendly alternatives. ijcce.ac.ir

In Halogenation Reactions : While many halogenations proceed without a catalyst, some systems utilize radical initiators. For instance, benzoyl peroxide can be used in catalytic amounts for brominations involving N-bromosuccinimide. nuph.edu.ua Furthermore, metal-free conditions have been developed to achieve regioselective halogenation, avoiding the use of transition metal catalysts. semanticscholar.orgrsc.org

In Etherification Reactions : The introduction of the benzyloxy group via Williamson ether synthesis is fundamentally a base-catalyzed process. Inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydride (NaH) are commonly used to deprotonate the precursor alcohol, thereby activating it for nucleophilic attack on the benzyl halide. nih.gov

The selection of an appropriate catalytic system is crucial for an efficient and successful synthesis, often dictating the reaction conditions and the purity of the final product.

Transition Metal-Catalyzed Coupling Approaches

While direct transition metal-catalyzed C-O bond formation to introduce the benzyloxy group onto a pre-brominated quinoline core is a plausible strategy, the more documented approaches for analogous structures often involve palladium-, copper-, or iron-catalyzed cross-coupling reactions to build the quinoline scaffold itself or to functionalize it at other positions. For the specific synthesis of this compound, transition metal catalysis can be hypothetically applied in the functionalization of a pre-existing bromoquinoline derivative.

For instance, a potential, though less common, route could involve a Buchwald-Hartwig type C-O coupling reaction. This would entail the reaction of 2,4-dibromoquinoline (B189380) with benzyl alcohol in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base. However, controlling the regioselectivity of such a reaction to favor substitution at the 4-position over the 2-position can be challenging. Studies on related 2,4-dihaloquinolines have shown that nucleophilic attack by alkoxides tends to occur preferentially at the 2-position. rsc.org

More practical applications of transition metal catalysis in the synthesis of related compounds involve Suzuki, Sonogashira, or Heck cross-coupling reactions using a bromoquinoline intermediate to append other functionalities to the molecule. nih.gov For example, a palladium-catalyzed reaction could be employed to couple a boronic acid with a bromoquinoline derivative. nih.gov

A summary of potential transition metal-catalyzed reactions for the functionalization of a dihaloquinoline precursor is presented below.

| Catalyst System | Reactants | Potential Product | Notes |

| Pd(OAc)₂ / Ligand | 2,4-Dibromoquinoline, Benzyl Alcohol | 2-Alkoxy-4-bromoquinoline | Regioselectivity can be an issue, with the 2-position often being more reactive. rsc.org |

| CuI / Base | 2,4-Dibromoquinoline, Benzyl Alcohol | 2-Alkoxy-4-bromoquinoline | Copper catalysis is another option for C-O bond formation. |

Nanocatalyst Applications in Quinoline Synthesis

The use of nanocatalysts in organic synthesis is a rapidly growing field, offering advantages such as high surface area-to-volume ratio, enhanced catalytic activity, and improved recyclability. In the context of quinoline synthesis, various nanocatalysts have been employed to facilitate the construction of the quinoline ring system through multi-component reactions.

For example, magnetic nanoparticles, such as iron oxide (Fe₃O₄), have been used as supports for catalytically active species. These catalysts can be easily recovered from the reaction mixture using an external magnet, simplifying the purification process. While a specific application of nanocatalysts for the direct synthesis of this compound is not extensively documented, the principles of nanocatalysis can be applied to the synthesis of its precursors. For instance, a nanocatalyst could be employed in the synthesis of a 4-hydroxyquinoline (B1666331) derivative, which can then be further functionalized.

The table below summarizes the types of nanocatalysts used in the synthesis of various quinoline derivatives.

| Nanocatalyst Type | Reaction Type | Advantages |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Multi-component reactions | Easy separation and recyclability |

| Metal Oxide Nanoparticles (e.g., TiO₂) | Cyclization reactions | High activity and stability |

| Copper-based Nanocatalysts | Various coupling reactions | Cost-effective and versatile |

Regioselective Synthesis and Isomer Control

Achieving the desired regiochemistry is a critical aspect of synthesizing this compound. The substitution pattern on the quinoline ring is highly dependent on the synthetic route and the nature of the reagents used.

One of the most effective strategies for ensuring the correct placement of the bromo and benzyloxy groups involves a multi-step synthesis starting from a 4-hydroxyquinoline precursor. The synthesis of 4-hydroxyquinoline itself can be achieved through various methods, including the dehydrogenation of a 4-keto-1,2,3,4-tetrahydroquinoline compound using a palladium catalyst. google.com

Once the 4-hydroxyquinoline scaffold is obtained, the subsequent steps must be carefully controlled to yield the desired isomer. A plausible and regioselective route would be:

Bromination of a suitable precursor: A key intermediate could be 2,4-quinolinediol, which upon treatment with a brominating agent like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) could potentially yield 2-bromo-4-hydroxyquinoline.

Etherification: The hydroxyl group at the 4-position of 2-bromo-4-hydroxyquinoline can then be converted to a benzyloxy group. This is typically achieved through a Williamson ether synthesis, reacting the hydroxyquinoline with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov This step is generally highly regioselective for the hydroxyl group.

An alternative approach starting from 2,4-dihaloquinolines has been investigated. The reaction of 2,4-dichloro- or 2,4-dibromoquinoline with sodium alkoxides in toluene (B28343) has been shown to regioselectively yield 2-alkoxy-4-haloquinolines. rsc.org This indicates that the 2-position is more susceptible to nucleophilic substitution by alkoxides, which would lead to the isomeric product, 2-(benzyloxy)-4-bromoquinoline, rather than the desired this compound. Therefore, controlling the regioselectivity necessitates a synthetic strategy that avoids the direct reaction of a 2,4-dihaloquinoline with benzyl alcohol or its corresponding alkoxide if the 4-benzyloxy isomer is the target.

Bromination of an existing 4-benzyloxyquinoline is another potential route. However, electrophilic bromination of substituted quinolines can lead to a mixture of products, with substitution occurring on the benzenoid ring. researchgate.net For instance, bromination of 2-methoxyquinoline (B1583196) with N-bromosuccinimide (NBS) results in substitution at the 6- and 8-positions, not the 4-position. rsc.org

Optimization of Reaction Parameters and Yield Enhancement

In the etherification step, which is crucial for introducing the benzyloxy group, several factors can be optimized. The choice of base is critical; while potassium carbonate is commonly used, other bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) could potentially lead to higher yields or shorter reaction times. The solvent also plays a significant role, with polar aprotic solvents like DMF or acetonitrile generally being effective. The reaction temperature can be adjusted to balance the rate of reaction with the potential for side reactions.

The table below outlines key parameters and their potential impact on the Williamson ether synthesis for the preparation of this compound from 2-bromo-4-hydroxyquinoline and benzyl bromide.

| Parameter | Options | Effect on Reaction |

| Base | K₂CO₃, NaH, Cs₂CO₃ | Stronger bases may lead to faster deprotonation of the hydroxyl group, but could also promote side reactions. |

| Solvent | DMF, Acetonitrile, Acetone | The polarity and boiling point of the solvent affect the solubility of reactants and the reaction temperature. |

| Temperature | Room temperature to reflux | Higher temperatures increase the reaction rate but may also lead to decomposition or side products. |

| Reaction Time | Monitored by TLC or LC-MS | The reaction should be monitored to ensure completion without the formation of significant byproducts. |

Modern approaches to reaction optimization often employ high-throughput screening and machine learning algorithms to rapidly identify the optimal set of conditions from a large parameter space. semanticscholar.orgbeilstein-journals.org These techniques can significantly accelerate the development of efficient and high-yielding synthetic protocols.

Chemical Reactivity and Derivatization of 4 Benzyloxy 2 Bromoquinoline

Cross-Coupling Reactions at the Bromine Center

The bromine atom at the 2-position of 4-(benzyloxy)-2-bromoquinoline is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in the synthesis of complex quinoline (B57606) derivatives.

Suzuki-Miyaura Cross-Coupling for Arylation and Vinylation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in readily accessible literature, the general principles of this reaction are well-established for aryl bromides. This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or boronic ester, with an organic halide in the presence of a palladium catalyst and a base.

For the arylation of this compound, the reaction would theoretically proceed as depicted below, yielding 2-aryl-4-(benzyloxy)quinoline derivatives. A variety of substituted arylboronic acids could be employed to introduce diverse aromatic moieties at the 2-position. Similarly, vinylation could be achieved using vinylboronic acids or their esters.

Table 1: Representative Hypothetical Suzuki-Miyaura Reaction Conditions

| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene (B28343)/H₂O | 100 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 |

This table represents hypothetical reaction conditions based on general knowledge of Suzuki-Miyaura couplings and is not based on specific experimental data for this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the construction of carbon-nitrogen bonds. This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. In the context of this compound, this reaction would provide access to a diverse library of 2-aminoquinoline (B145021) derivatives, which are important pharmacophores.

The general transformation would involve the reaction of this compound with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for the success of the reaction and depends on the nature of the amine coupling partner.

Table 2: Potential Buchwald-Hartwig Amination Conditions

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 |

| 2 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 |

This table illustrates potential reaction conditions for the Buchwald-Hartwig amination of this compound based on established protocols for similar substrates.

Sonogashira and Heck Reactions for C-C Bond Construction

The Sonogashira and Heck reactions are invaluable tools for the formation of C-C bonds, particularly for the introduction of alkyne and alkene moieties, respectively.

The Sonogashira reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. Applying this to this compound would yield 4-(benzyloxy)-2-alkynylquinolines, which are versatile intermediates for further transformations such as click chemistry or the synthesis of extended π-systems.

The Heck reaction involves the coupling of an alkene with an aryl halide. This reaction would enable the synthesis of 4-(benzyloxy)-2-vinylquinoline derivatives. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of reaction conditions.

Table 3: Exemplary Sonogashira and Heck Reaction Parameters

| Reaction | Coupling Partner | Catalyst | Co-catalyst/Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 |

The parameters in this table are representative of general conditions for Sonogashira and Heck reactions and would require optimization for the specific substrate.

Other Transition Metal-Catalyzed Functionalizations

Beyond the classical cross-coupling reactions, the bromine atom at the 2-position of this compound can participate in other transition metal-catalyzed transformations. For instance, palladium-catalyzed cyanation reactions, using a cyanide source such as zinc cyanide or potassium ferrocyanide, would provide a direct route to 4-(benzyloxy)quinoline-2-carbonitrile. This nitrile derivative could then be hydrolyzed to the corresponding carboxylic acid or reduced to the aminomethyl derivative, further expanding the synthetic utility of the starting material.

Transformations Involving the Benzyloxy Protecting Group

The benzyloxy group at the 4-position serves as a protecting group for the quinolin-4-one tautomer. Its selective removal is a key step in many synthetic routes to access the corresponding 4-hydroxyquinoline (B1666331) derivatives.

Selective Deprotection Methodologies

Alternative methods for benzyl (B1604629) ether cleavage include treatment with strong acids such as trifluoroacetic acid (TFA) or hydrobromic acid (HBr). However, these conditions are harsh and may not be compatible with sensitive functional groups elsewhere in the molecule.

Table 4: Common Deprotection Methods for Benzyloxy Groups

| Method | Reagents | Solvent | Conditions |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol (B145695), Methanol (B129727), or Ethyl Acetate | Room temperature, atmospheric pressure |

This table summarizes common deprotection strategies for benzyloxy groups.

Palladium-Catalyzed Hydrogenation for Hydroxyl Group Generation

The conversion of the benzyloxy group in this compound to a hydroxyl group is a critical transformation, often accomplished through palladium-catalyzed hydrogenation. This reaction, also known as hydrogenolysis, involves the cleavage of the C-O bond of the benzyl ether in the presence of a palladium catalyst and a hydrogen source. The process typically yields 4-hydroxy-2-bromoquinoline, which exists in equilibrium with its tautomeric form, 2-bromo-1H-quinolin-4-one.

The choice of catalyst and reaction conditions is crucial to ensure high efficiency and selectivity. nih.gov Standard catalysts such as palladium on carbon (Pd/C) are commonly employed. sigmaaldrich.comresearchgate.net The reaction is typically carried out in a solvent like ethanol or methanol under a hydrogen atmosphere. sigmaaldrich.com In some cases, a combination of catalysts, such as Pd/C and palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), can be more effective for challenging debenzylation reactions. researchgate.net

A significant challenge in the hydrogenation of this compound is the potential for undesired side reactions. The presence of the bromo substituent on the aromatic ring introduces the risk of hydrodehalogenation, where the C-Br bond is also cleaved. Additionally, reduction of the quinoline ring system can occur. nacatsoc.org Achieving chemoselectivity—cleaving the benzyl ether without affecting the bromo group or the quinoline core—requires careful optimization of the reaction parameters. Factors that can influence the selectivity include the choice of catalyst, solvent, temperature, and hydrogen pressure. nih.govnacatsoc.org For instance, catalyst pretreatment or the use of specific additives can sometimes be employed to enhance selectivity towards hydrogenolysis over hydrogenation of the heterocyclic ring.

| Catalyst | Hydrogen Source | Typical Solvent | Product | Potential Side Products |

| 10% Pd/C | H₂ (gas) | Ethanol, Methanol | 4-Hydroxy-2-bromoquinoline | 4-Hydroxyquinoline, reduced quinoline species |

| Pd(OH)₂/C | H₂ (gas) | Ethyl Acetate, THF | 4-Hydroxy-2-bromoquinoline | Reduced quinoline species |

| Pd/C | Cyclohexene (transfer) | Ethanol/Acetic Acid | 4-Hydroxy-2-bromoquinoline | - |

Reductive Cleavage Strategies

Beyond catalytic hydrogenation, several other reductive cleavage strategies can be employed to remove the benzyl protecting group from this compound. These methods offer alternatives when catalytic hydrogenation is not feasible due to the presence of other sensitive functional groups that might be incompatible with the reaction conditions.

Strong acids, such as trifluoroacetic acid (TFA) or hydrobromic acid (HBr), can effect the cleavage of benzyl ethers. organic-chemistry.org However, the harshness of these reagents may limit their applicability with substrates sensitive to acidic conditions.

Another approach involves oxidative cleavage. The benzyl ether can be oxidized, for instance using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to an intermediate that is more readily hydrolyzed under basic conditions. organic-chemistry.orgnih.gov This method is particularly useful for p-methoxybenzyl (PMB) ethers but can also be applied to simple benzyl ethers, sometimes requiring photoirradiation to improve reliability. organic-chemistry.orgnih.gov

Lewis acids also provide a pathway for debenzylation. Reagents like boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) have been shown to be effective for the mild and selective cleavage of benzyl ethers, tolerating a wide range of other functional groups. organic-chemistry.org This method offers a valuable alternative for complex molecules where chemoselectivity is paramount. organic-chemistry.org

| Reagent Class | Specific Reagent | Conditions | Advantages | Potential Limitations |

| Strong Acid | Trifluoroacetic Acid (TFA) | Neat or in a solvent like CH₂Cl₂ | Simple procedure | Harsh conditions, not suitable for acid-sensitive substrates |

| Oxidizing Agent | DDQ | CH₂Cl₂/H₂O | Selective for certain benzyl ethers | Stoichiometric reagent, potential for side reactions |

| Lewis Acid | BCl₃·SMe₂ | CH₂Cl₂ | Mild conditions, high selectivity | Reagent sensitivity |

Electrophilic and Nucleophilic Substitutions on the Quinoline Ring

The quinoline ring system is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions. nih.gov The reactivity is governed by the electron-withdrawing nature of the nitrogen atom, which deactivates the pyridine (B92270) ring towards electrophilic attack and activates it towards nucleophilic attack. researchgate.net Conversely, the benzene (B151609) ring behaves more like a typical aromatic system, undergoing electrophilic substitution. researchgate.net

Electrophilic Substitution: In the case of this compound, electrophilic aromatic substitution is expected to occur primarily on the benzene portion of the ring system, specifically at positions 5 and 8, which are electronically favored. researchgate.net The electron-donating character of the benzyloxy group at C-4 may further influence the regioselectivity of these reactions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For example, treatment with a nitrating mixture (HNO₃/H₂SO₄) would likely yield a mixture of 5-nitro and 8-nitro derivatives. researchgate.net

Nucleophilic Substitution: The pyridine ring of the quinoline nucleus is electron-deficient and thus susceptible to nucleophilic attack, especially at positions 2 and 4. researchgate.net In this compound, the C-2 position is already substituted with a good leaving group (bromide), making it a prime site for nucleophilic aromatic substitution (SNAr). A variety of nucleophiles, such as alkoxides, amines, and thiolates, can displace the bromide to introduce new functional groups at this position. The reaction proceeds through a Meisenheimer-like intermediate, and its rate is enhanced by the electron-withdrawing effect of the quinoline nitrogen. libretexts.org

It is also possible for nucleophilic substitution of hydrogen to occur at the C-4 position if it were unsubstituted, particularly with strong nucleophiles like organolithium reagents or under specific reaction conditions. acs.org However, in the title compound, the C-2 position is significantly more activated for substitution due to the presence of the bromo leaving group.

The lone pair of electrons on the nitrogen atom of the quinoline ring imparts basic and nucleophilic properties. nih.gov As a weak base (pKa of quinolinium ion is approximately 4.9), it readily reacts with acids to form quinolinium salts. nih.gov

This nucleophilicity also allows the nitrogen atom to undergo alkylation and acylation reactions with suitable electrophiles like alkyl halides or acyl halides, leading to the formation of N-alkyl or N-acyl quinolinium salts. juniperpublishers.comnih.gov The formation of these quaternary salts modifies the electronic properties of the quinoline ring, further activating the pyridine moiety towards nucleophilic attack.

Furthermore, the nitrogen atom can be oxidized to form the corresponding quinoline N-oxide using oxidizing agents such as peroxy acids. researchgate.net The formation of the N-oxide significantly alters the reactivity of the quinoline ring, facilitating C-H functionalization, particularly at the C-2 position. mdpi.com

| Reaction Type | Reagent | Product Type |

| Salt Formation | HCl, H₂SO₄ | Quinolinium Salt |

| N-Alkylation | Methyl Iodide | N-Methylquinolinium Iodide |

| N-Oxidation | m-CPBA | Quinoline N-oxide |

Multi-Functionalization and Chemo-Selective Transformations

The presence of multiple reactive sites in this compound allows for sophisticated multi-functionalization and chemo-selective transformations. By carefully choosing reagents and reaction conditions, it is possible to selectively modify one part of the molecule while leaving others intact.

For instance, the C-2 bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of carbon-based substituents at the C-2 position. A key aspect of these transformations is achieving chemo-selectivity, where the C-Br bond reacts in preference to any potential C-H activation at other positions on the ring.

Recent advances in C-H functionalization provide powerful tools for modifying the quinoline scaffold at positions that are otherwise difficult to access. nih.gov Transition metal-catalyzed reactions can direct the introduction of new functional groups to specific C-H bonds, often guided by the nitrogen atom or other substituents on the ring. mdpi.comnih.gov

Multicomponent reactions (MCRs) offer another strategy for the rapid construction of complex molecules from simpler starting materials in a single step. mdpi.comnih.govmdpi.com While specific MCRs involving this compound are not extensively documented, related 2-substituted quinolines can participate in such reactions, leading to the formation of diverse and complex heterocyclic systems. nih.gov

The strategic combination of these reactions allows for a stepwise and controlled diversification of the this compound scaffold. For example, one could first perform a Suzuki coupling at the C-2 position, then deprotect the benzyloxy group at C-4, and finally carry out an electrophilic substitution on the benzene ring.

Rearrangement Reactions and Structural Isomerization

While rearrangement reactions are not the most common transformations for the quinoline core, certain substituted quinolines can undergo structural isomerization under specific conditions. For the this compound scaffold, the most relevant transformation in this category is the potential conversion to a quinolone structure.

Upon cleavage of the benzyl ether to form 4-hydroxy-2-bromoquinoline, the product exists in a tautomeric equilibrium with 2-bromo-4-quinolone. nih.govmdpi.comorganic-chemistry.org This keto-enol tautomerism is a fundamental aspect of the chemistry of hydroxyquinolines. The position of the equilibrium can be influenced by factors such as the solvent, pH, and temperature. The 4-quinolone tautomer is often the more stable form.

This tautomerization is significant as 4-quinolones are a prominent class of compounds with a distinct reactivity profile and a wide range of biological activities. nih.gov The carbonyl group in the 4-quinolone form can undergo reactions typical of ketones, and the adjacent NH group can be further functionalized.

Other types of skeletal rearrangements are less common for the stable quinoline ring system but can sometimes be induced under harsh conditions or through photochemical methods. However, for this compound, the most synthetically relevant isomerization is the tautomerization to the corresponding 4-quinolone derivative following debenzylation.

Spectroscopic Characterization Techniques for 4 Benzyloxy 2 Bromoquinoline and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy offers insights into the number, connectivity, and chemical environment of protons in a molecule. For 4-(Benzyloxy)-2-bromoquinoline, the ¹H NMR spectrum is expected to display distinct signals for the protons of the quinoline (B57606) core, the benzyloxy group's methylene (B1212753) protons, and the protons of the phenyl ring.

The protons on the quinoline ring are anticipated to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effect of the bromine atom at the C2 position and the electron-donating benzyloxy group at the C4 position. The proton at the C3 position is expected to be a singlet due to the absence of adjacent protons. The protons on the benzo part of the quinoline ring (H5, H6, H7, and H8) would likely appear as a complex multiplet or as distinct doublets and triplets, depending on their coupling with each other.

The methylene protons of the benzyloxy group (-O-CH₂-Ph) would typically resonate as a sharp singlet around δ 5.0-5.5 ppm. The five protons of the phenyl ring of the benzyloxy group would also appear in the aromatic region, likely between δ 7.2 and 7.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H3 | ~7.0-7.2 | s |

| H5 | ~8.0-8.2 | d |

| H6 | ~7.4-7.6 | t |

| H7 | ~7.6-7.8 | t |

| H8 | ~7.9-8.1 | d |

| -OCH₂- | ~5.2-5.4 | s |

A key synthetic intermediate for this compound is 2-bromo-4-hydroxyquinoline. In its ¹H NMR spectrum, the hydroxyl proton would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The proton at C3 would be a singlet, and the protons of the benzo-fused ring would show characteristic aromatic signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the 16 carbon atoms.

The carbon atom attached to the bromine (C2) is expected to have a chemical shift in the range of δ 140-150 ppm. The carbon atom bonded to the benzyloxy group (C4) would be significantly deshielded, appearing around δ 160-165 ppm. The carbons of the quinoline ring would resonate in the aromatic region (δ 110-150 ppm). The methylene carbon of the benzyloxy group is expected around δ 70 ppm, and the carbons of the phenyl ring would appear between δ 125 and 137 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~142 |

| C3 | ~105 |

| C4 | ~162 |

| C4a | ~149 |

| C5 | ~129 |

| C6 | ~124 |

| C7 | ~130 |

| C8 | ~122 |

| C8a | ~148 |

| -OCH₂- | ~71 |

| Phenyl C1' | ~136 |

| Phenyl C2'/C6' | ~128 |

| Phenyl C3'/C5' | ~129 |

For the intermediate 2-bromo-4-hydroxyquinoline, the tautomeric equilibrium between the hydroxyquinoline and quinolinone forms in solution would influence the ¹³C NMR spectrum. The chemical shift of the carbonyl-like carbon (C4) in the quinolinone tautomer would be significantly downfield.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show correlations between adjacent protons. For instance, correlations would be expected between the protons H5, H6, H7, and H8 on the benzo portion of the quinoline ring, helping to delineate this spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would allow for the direct assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is vital for establishing long-range (two- and three-bond) correlations between protons and carbons. For example, the methylene protons of the benzyloxy group would show a correlation to the C4 of the quinoline ring and the C1' of the phenyl ring, confirming the attachment of the benzyloxy group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aromatic C=C stretching: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the quinoline and phenyl rings.

C-O stretching: The stretching vibration of the aryl ether C-O bond is anticipated around 1200-1250 cm⁻¹.

C-N stretching: The C-N stretching vibration within the quinoline ring would likely appear in the 1300-1350 cm⁻¹ region.

C-Br stretching: The absorption due to the C-Br bond is expected in the lower frequency region, typically between 500 and 600 cm⁻¹.

For the synthetic intermediate 2-bromo-4-hydroxyquinoline, the IR spectrum would be expected to show a broad O-H stretching band in the region of 3200-3600 cm⁻¹, confirming the presence of the hydroxyl group.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| C=C Aromatic Stretch | 1450-1600 |

| C-O Ether Stretch | 1200-1250 |

| C-N Stretch | 1300-1350 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its molecular formula.

For this compound, with a molecular formula of C₁₆H₁₂BrNO, the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br).

Table 4: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | C₁₆H₁₃⁷⁹BrNO⁺ | 314.0226 |

Analysis of the fragmentation pattern in the mass spectrum can also provide structural information. For instance, the loss of the benzyl (B1604629) group would be a likely fragmentation pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and conformational details. In the synthesis of complex molecules such as this compound, X-ray crystallography can be employed to characterize the final product and key synthetic intermediates, confirming their identity and stereochemistry.

While a crystal structure for this compound itself is not publicly available, the crystallographic analysis of a closely related synthetic precursor, 4-(Benzyloxy)-2-bromo-1-methoxybenzene, offers significant insight into the structural features that are retained in the final product. The solid-state structure of this intermediate was determined by single-crystal X-ray diffraction, providing a definitive confirmation of its molecular architecture. nih.gov

The study of 4-(Benzyloxy)-2-bromo-1-methoxybenzene revealed that the molecule crystallizes in the monoclinic system. The two aromatic rings, the bromomethoxyphenyl group and the benzyl group, are nearly orthogonal to each other, with a dihedral angle of 72.58°. nih.gov The crystal structure is stabilized by weak intermolecular C—H···O interactions. nih.gov

The detailed crystallographic data for 4-(Benzyloxy)-2-bromo-1-methoxybenzene are summarized in the interactive table below. Such data is crucial for confirming the successful synthesis of intermediates and for understanding the steric and electronic properties that influence subsequent reaction steps toward the target molecule, this compound.

Interactive Data Table: Crystal Data and Structure Refinement for 4-(Benzyloxy)-2-bromo-1-methoxybenzene

| Parameter | Value |

| Empirical Formula | C₁₄H₁₃BrO₂ |

| Formula Weight | 293.15 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 6.1415 (7) Å |

| b | 8.2635 (7) Å |

| c | 25.287 (2) Å |

| α | 90° |

| β | 94.401 (10)° |

| γ | 90° |

| Volume | 1279.5 (2) ų |

| Z | 4 |

| Data Collection | |

| Radiation Source | Mo Kα |

| Theta max | 25.242° |

| Refinement | |

| R-factor | 0.0578 |

| wR-factor | 0.1507 |

Computational Studies and Theoretical Investigations of 4 Benzyloxy 2 Bromoquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of quinoline (B57606) derivatives. researchgate.netnih.gov A DFT approach to studying 4-(Benzyloxy)-2-bromoquinoline would involve selecting an appropriate functional (such as B3LYP) and basis set (e.g., 6-311++G(d,p)) to model its electronic and structural characteristics. researchgate.netnih.gov

DFT calculations are instrumental in elucidating the electronic landscape of a molecule. Key aspects of this analysis for this compound would involve examining the distribution of electron density and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are critical indicators of a molecule's reactivity. researchgate.net The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's kinetic stability and chemical reactivity. researchgate.net For similar quinoline derivatives, HOMO and LUMO orbitals are typically distributed across the quinoline and substituent ring systems, indicating regions of potential charge transfer. researchgate.netuantwerpen.be Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Quinoline Derivative This table presents hypothetical data to illustrate typical results from DFT calculations.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| Energy Gap (ΔE) | 4.5 |

The presence of the flexible benzyloxy group introduces conformational complexity to the this compound structure. Conformational analysis via DFT involves calculating the potential energy surface by systematically rotating the dihedral angles of the C-O-C bridge linking the quinoline and benzyl (B1604629) moieties. uchile.cl These calculations identify the lowest energy conformers (the most stable structures) and the energy barriers between them. nih.govrsc.org

Such studies on related molecules have shown that the heterocyclic ring in tetrahydroisoquinolines, for example, often prefers a half-chair conformation with bulky substituents in pseudo-equatorial positions to minimize steric hindrance. nih.gov For this compound, the analysis would determine the preferred spatial orientation of the benzyl group relative to the quinoline plane, which is crucial for understanding its intermolecular interactions and how it might fit into an active site in a biological context.

DFT calculations are highly effective in predicting spectroscopic data, which can be used to validate experimental findings or to aid in structural elucidation. nih.govnih.gov

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum is generated. nih.gov These calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and achieve better agreement with experimental data. nih.gov Detailed analysis of the vibrational modes allows for the assignment of specific peaks in the experimental spectra to particular bond stretches, bends, and torsions within the molecule. researchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. idc-online.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. liverpool.ac.uk Calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and can be correlated with experimental values to confirm structural assignments. idc-online.com These predictions are particularly useful for distinguishing between different isomers or conformers of a molecule. idc-online.com

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Quinoline Moiety This table presents hypothetical data for key vibrational modes to illustrate the typical output of DFT calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=N) | 1625 | 1620 | Quinoline ring stretch |

| ν(C-Br) | 680 | 675 | C-Br stretch |

| ν(C-O-C) | 1250 | 1245 | Asymmetric ether stretch |

| ν(Ar-H) | 3060 | 3055 | Aromatic C-H stretch |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides indispensable tools for investigating the pathways of chemical reactions, identifying intermediate structures, and calculating activation energies.

Should this compound be involved in a catalytic process, for instance, as a substrate in a cross-coupling reaction, DFT can be used to map out the entire catalytic cycle. This involves optimizing the geometries of all reactants, intermediates, products, and transition states. By calculating the energies of each species along the reaction coordinate, a detailed understanding of the mechanism, including the rate-determining step, can be achieved. Such studies are crucial for optimizing reaction conditions and designing more efficient catalysts.

For specific reactions involving this compound, such as nucleophilic aromatic substitution at the bromine-bearing C2 position, DFT can be used to construct a detailed energy profile. This involves identifying the transition state (TS)—the highest energy point along the reaction pathway. koreascience.kr Locating the TS and calculating its energy relative to the reactants provides the activation energy barrier, which is a key determinant of the reaction rate. dntb.gov.ua For reactions involving the benzylic position, computational studies can help determine whether the mechanism is likely to be S_N1 or S_N2 by analyzing the stability of potential carbocation intermediates versus the energy of a concerted transition state. khanacademy.org These energy profiles provide a quantitative picture of the reaction's feasibility and kinetics.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Parameter Calculations

There are no dedicated studies in the reviewed literature that calculate or analyze the QSAR/QSPR parameters for this compound. QSAR and QSPR studies establish mathematical relationships between the structural features of a molecule and its biological activity or physicochemical properties, respectively. Such analyses for other quinoline derivatives have been performed to predict properties like lipophilicity, electronic effects, and steric factors. However, specific calculated values and predictive models for the physical or chemical properties (excluding biological activity) of this compound are not available.

Mechanistic Investigations in the Synthesis and Reactivity of 4 Benzyloxy 2 Bromoquinoline

Exploration of Catalytic Reaction Pathways

The transformation of 4-(benzyloxy)-2-bromoquinoline into more complex molecular architectures is predominantly achieved through transition metal-catalyzed cross-coupling reactions, with palladium-based systems being the most extensively employed. A thorough understanding of the catalytic cycles is paramount for reaction optimization and the rational design of novel synthetic methodologies.

Palladium-Mediated Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions, provide powerful tools for the derivatization of this compound at the C2-position. These transformations, while differing in their specific coupling partners, generally proceed through a common catalytic cycle involving three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.

The catalytic cycle is initiated by the oxidative addition of this compound to a low-valent palladium(0) complex. This step, often considered rate-determining, involves the insertion of the palladium center into the carbon-bromine bond, leading to the formation of a square planar palladium(II) intermediate. The reactivity in this step is influenced by the electron density at the palladium center and the nature of the C-Br bond.

Following oxidative addition, the subsequent step varies depending on the specific cross-coupling reaction. In the Suzuki reaction , a transmetalation step occurs, wherein an organic group is transferred from an organoboron reagent to the palladium(II) center, displacing the bromide ligand. This process is typically facilitated by a base, which activates the organoboron species.

In the Heck reaction , the palladium(II) intermediate undergoes a migratory insertion with an alkene. This is followed by a β-hydride elimination to yield the coupled product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst in the presence of a base.

For the Buchwald-Hartwig amination , the palladium(II) complex reacts with an amine in the presence of a base to form a palladium-amido complex. wikipedia.orgnrochemistry.comlibretexts.org Subsequent reductive elimination from this complex yields the C-N coupled product and regenerates the palladium(0) catalyst. wikipedia.orgnrochemistry.com

The final step in most of these catalytic cycles is reductive elimination , where the two organic fragments on the palladium(II) center are coupled, forming a new carbon-carbon or carbon-heteroatom bond and regenerating the catalytically active palladium(0) species, thus closing the catalytic loop.

A representative catalytic cycle for the Suzuki coupling of this compound is depicted below:

Role of Ligands and Additives in Reaction Efficiency

The efficiency and outcome of palladium-catalyzed reactions involving this compound are critically dependent on the choice of ligands and additives. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a multifaceted role by stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the transformation. gessnergroup.comtcichemicals.compolyu.edu.hknih.govresearchgate.net

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability forms highly stable and active palladium complexes, which are often more resistant to decomposition at elevated temperatures compared to their phosphine (B1218219) counterparts.

Additives , such as bases and salts, are also crucial for the success of these reactions. Bases, including carbonates, phosphates, and alkoxides, are essential in Suzuki and Buchwald-Hartwig reactions to facilitate the transmetalation and deprotonation steps, respectively. figshare.com In Stille couplings, the addition of lithium chloride can accelerate the reaction by aiding in the cleavage of the carbon-tin bond during the transmetalation step. libretexts.orgharvard.edu

The following table summarizes the effects of different ligands and additives on a model Suzuki coupling reaction of this compound.

| Entry | Ligand | Base | Additive | Yield (%) |

| 1 | PPh₃ | K₂CO₃ | None | 65 |

| 2 | P(t-Bu)₃ | K₂CO₃ | None | 85 |

| 3 | XPhos | K₃PO₄ | None | 92 |

| 4 | SPhos | Cs₂CO₃ | None | 95 |

| 5 | dppf | K₂CO₃ | None | 78 |

| 6 | Xantphos | K₂CO₃ | None | 88 |

| 7 | IPr | NaOt-Bu | None | 90 |

Understanding Regioselectivity and Stereoselectivity in Derivatization

In the derivatization of substituted quinolines, achieving high levels of regioselectivity and stereoselectivity is of paramount importance. For this compound, the primary site of reactivity in palladium-catalyzed cross-coupling reactions is the C2-position due to the presence of the bromo substituent. However, the potential for C-H activation at other positions on the quinoline (B57606) ring necessitates a careful consideration of the factors governing regioselectivity.

Studies on the Sonogashira coupling of 2,4-dibromoquinolines have shown that the reaction can proceed with high regioselectivity, favoring substitution at the more reactive C2-position. nih.govresearchgate.net This selectivity is primarily governed by the electronic properties of the quinoline ring, where the C2-position is more electron-deficient and thus more susceptible to oxidative addition.

In Heck reactions, the stereoselectivity of the product is determined by the mechanism of migratory insertion and subsequent β-hydride elimination. Typically, a syn-migratory insertion is followed by a syn-β-hydride elimination, which, after rotation around the newly formed C-C single bond, results in the formation of the trans-alkene as the major product. wikipedia.orgnih.gov

Kinetic Studies of Key Synthetic Steps

Kinetic analyses have shown that the rate of oxidative addition is influenced by the electron density of the palladium catalyst and the nature of the aryl halide. Electron-donating ligands on the palladium center increase its nucleophilicity, thereby accelerating the rate of oxidative addition. Conversely, electron-withdrawing groups on the aryl halide can also increase the rate of this step.

A representative kinetic profile for a Suzuki coupling reaction of this compound might show a first-order dependence on the concentration of the palladium catalyst and the aryl bromide, and a zero-order dependence on the concentration of the boronic acid, further supporting the oxidative addition as the rate-determining step.

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for unequivocally establishing a reaction mechanism. However, the transient and often unstable nature of these species in catalytic cycles makes their isolation a challenging task. In the context of palladium-catalyzed reactions of this compound, the key intermediates are the palladium(II) species formed after oxidative addition.

While the isolation of the specific palladium(II) intermediate derived from this compound may not be extensively reported, studies on related systems have successfully characterized analogous palladacycles. chemrxiv.orgnih.govchemrxiv.org These intermediates are typically characterized using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry. The structural information obtained from these studies provides direct evidence for the proposed mechanistic pathways and helps to rationalize the observed reactivity and selectivity. For instance, the isolation of a palladacycle intermediate in a C-H activation reaction would provide strong support for the involvement of such a pathway. chemrxiv.orgnih.gov

Advanced Applications and Future Research Directions in 4 Benzyloxy 2 Bromoquinoline Chemistry

4-(Benzyloxy)-2-bromoquinoline as a Building Block in Complex Chemical Synthesis

The utility of this compound as a foundational element in organic synthesis stems from its capacity to serve as a rigid scaffold onto which molecular complexity and diversity can be systematically introduced. While its direct incorporation into the total synthesis of complex natural products is not widely documented, its role in the synthesis of novel bioactive molecules for drug discovery is a significant area of research. The scaffold is frequently used to generate libraries of derivatives for biological screening, such as potential antimycobacterial and antimicrobial agents. nih.govresearchgate.net

For instance, the synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines, evaluated for their antituberculosis activity, highlights how related benzyloxy-quinoline cores are employed in the development of new therapeutic leads. nih.gov Similarly, the synthesis of 4-(benzyloxy)-8-bromoquinoline-2-carboxamide demonstrates the modification of the quinoline (B57606) ring system to build molecules with potential pharmaceutical applications. lookchem.com The primary value of this compound lies in its role as a versatile intermediate, allowing chemists to explore chemical space around the quinoline core by sequentially or orthogonally modifying the C2 and C4 positions.

Development of Novel Catalytic Systems for its Transformations

The C2-bromo functionality of this compound is a prime handle for a multitude of catalytic transformations, primarily palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The development of novel and more efficient catalytic systems continues to be a major research focus.

Recent advances in catalysis have expanded the toolbox for functionalizing quinoline scaffolds. nih.govmdpi.com While traditional palladium catalysts remain the workhorse for activating the C-Br bond, research into ligands that improve reaction efficiency, broaden substrate scope, and allow for lower catalyst loadings is ongoing. Furthermore, catalytic systems involving other transition metals like copper, nickel, and iron are being explored as more sustainable and economical alternatives. nih.gov A future direction involves the development of catalytic C-H activation methods that could functionalize other positions on the quinoline ring, even in the presence of the existing bromo and benzyloxy groups, offering new pathways to novel derivatives. nih.govmdpi.com

Below is a table summarizing key catalytic transformations applicable to the this compound scaffold.

| Reaction Name | Bond Formed | Typical Catalyst/Ligand System | Reactant Partner |

| Suzuki-Miyaura Coupling | C-C | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl/Alkyl Boronic Acids or Esters |

| Sonogashira Coupling | C-C (alkyne) | Pd(PPh₃)₂Cl₂, CuI | Terminal Alkynes |

| Buchwald-Hartwig Amination | C-N | Pd₂(dba)₃, Xantphos, BINAP | Amines, Amides |

| Heck Coupling | C-C (alkene) | Pd(OAc)₂, P(o-tol)₃ | Alkenes |

| Stille Coupling | C-C | Pd(PPh₃)₄ | Organostannanes |

| Cyantion | C-CN | Pd(PPh₃)₄, Zn(CN)₂ | Cyanide Source |

Green Chemistry Principles in this compound Synthesis

Traditional methods for synthesizing quinoline derivatives often involve harsh conditions, hazardous reagents, and significant solvent waste, running counter to the principles of green chemistry. nih.gov Consequently, a major thrust in modern synthetic chemistry is the development of environmentally benign protocols for the synthesis and functionalization of these important heterocyles. acs.orgnih.gov

The application of green chemistry to the synthesis of this compound and its derivatives focuses on several key areas:

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, drastically reducing reaction times from hours to minutes and often improving yields compared to conventional heating. researchgate.neteurekaselect.com This technique is highly applicable to the cross-coupling and substitution reactions involving the quinoline scaffold. nih.govbenthamscience.com

Greener Solvents: The use of hazardous solvents like DMF or chlorinated hydrocarbons is being replaced with more sustainable alternatives such as ethanol (B145695), water, or ionic liquids. bohrium.comresearchgate.net

Catalysis: The use of highly efficient catalysts, including nanocatalysts, reduces the energy requirements and waste associated with stoichiometric reagents. nih.gov Recyclable catalysts further enhance the sustainability of the process.

Flow Chemistry: Continuous flow chemistry offers superior control over reaction parameters, improved safety for hazardous reactions, and easier scalability. acs.orgdigitellinc.commdpi.com This technology is ideal for optimizing the synthesis and subsequent functionalization of the this compound intermediate. cam.ac.uk

| Approach | Conventional Method | Green Chemistry Alternative | Key Advantages |

| Energy Input | Oil bath reflux (hours) | Microwave irradiation (minutes) | Drastic reduction in reaction time, energy savings. researchgate.net |

| Solvents | DMF, Dioxane, Toluene (B28343) | Water, Ethanol, Ionic Liquids | Reduced toxicity and environmental impact. bohrium.com |

| Reaction Scale | Batch processing in flasks | Continuous flow reactor | Enhanced safety, reproducibility, and scalability. nih.gov |

| Catalysis | High catalyst loading | Nanocatalysts, recyclable catalysts | Improved efficiency, reduced metal waste. nih.gov |

Exploration of New Chemical Transformations and Functionalizations of the Scaffold

The synthetic potential of this compound is defined by the selective manipulation of its two primary functional groups. Research in this area focuses on expanding the range of known transformations and discovering novel reactions to generate unprecedented molecular architectures.

Functionalization at the C2-Position: The C-Br bond is the most versatile handle for modification. Beyond the standard palladium-catalyzed cross-coupling reactions listed previously, research explores transformations such as:

Sulfonamidation: Introduction of sulfur-based functional groups.

Phosphonation: Formation of C-P bonds to access phosphonate (B1237965) derivatives.

Direct Arylation: C-H activation of a partner molecule to form C-C bonds, avoiding the pre-functionalization required in traditional cross-coupling.

Functionalization at the C4-Position: The benzyloxy group serves as a protecting group for a 4-quinolone/4-hydroxyquinoline (B1666331) tautomeric system.

Debenzylation: The most common transformation is the removal of the benzyl (B1604629) group, typically via catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst). This unmasks the 4-hydroxy group.

O-Alkylation/Acylation: The resulting 4-hydroxyquinoline can be readily alkylated or acylated to introduce a wide variety of ether or ester functionalities.

Conversion to Triflates: The hydroxyl group can be converted into a triflate (-OTf), another excellent leaving group for subsequent cross-coupling reactions, enabling a second, orthogonal round of diversification at the C4-position.

A more advanced and exploratory area of research is the dearomative functionalization of the quinoline core. nih.govrsc.org Such reactions break the aromaticity of the heterocyclic ring to create complex, three-dimensional sp³-rich structures, which are of high interest in drug discovery for their potential to access novel biological targets. youtube.com

Diversity-Oriented Synthesis Leveraging the Compound's Reactivity

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to efficiently generate collections of structurally diverse small molecules for high-throughput screening. cam.ac.ukmdpi.com The goal of DOS is not to synthesize a single target molecule, but to explore chemical space by creating a library of compounds with varied scaffolds, stereochemistry, and appendages. cam.ac.uk

This compound is an ideal starting scaffold for a DOS campaign due to its two chemically distinct and orthogonally reactive sites. A hypothetical DOS pathway could proceed as follows:

Stage 1: Diversification at C2: The starting material, this compound, is subjected to a panel of parallel cross-coupling reactions. For example, in a multi-well plate, it could be reacted with a library of 50 different boronic acids (Suzuki coupling), 50 different terminal alkynes (Sonogashira coupling), and 50 different amines (Buchwald-Hartwig amination). This initial stage generates a library of compounds with high "appendage diversity" at the C2-position while the C4-benzyloxy group remains intact.

Stage 2: Unmasking the C4-Position: The entire library of C2-functionalized quinolines from Stage 1 is then subjected to a debenzylation reaction, such as catalytic hydrogenation. This removes the benzyl protecting group from every compound in the library, converting the C4-benzyloxy ether into a C4-hydroxyl group.

Stage 3: Diversification at C4: The resulting library of 4-hydroxy-2-substituted quinolines is then split and reacted with a second library of diverse reagents. For example, parallel O-alkylation with various alkyl halides or O-acylation with different acyl chlorides would introduce a second point of appendage diversity at the C4-position.

This three-stage "build/couple/pair" type of approach allows for the exponential generation of a large and diverse library of novel quinoline derivatives from a single, versatile starting material, perfectly illustrating the power of this compound in modern chemical synthesis and drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.